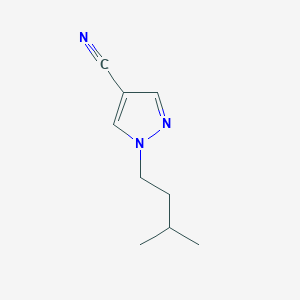

1-Isopentyl-1H-pyrazole-4-carbonitrile

Description

1-Isopentyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a nitrile group at position 4 and an isopentyl (3-methylbutyl) substituent at position 1 of the pyrazole ring. Pyrazole-carbonitrile derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and stability .

Properties

IUPAC Name |

1-(3-methylbutyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-8(2)3-4-12-7-9(5-10)6-11-12/h6-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDHNFPWZOGCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopentyl-1H-pyrazole-4-carbonitrile can be synthesized through a multi-component reaction involving aldehyde derivatives, methyl 2-cyanoacetate, and phenylhydrazine. This reaction is typically carried out using potassium carbonate (K₂CO₃) and glycerol as a green deep eutectic solvent . The reaction conditions are mild, and the product is obtained with high yield.

Industrial Production Methods: Industrial production of this compound often involves similar multi-component reactions but on a larger scale. The use of engineered polyvinyl alcohol catalysts has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopentyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to amines.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Amines and other reduced forms.

Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-Isopentyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Isopentyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-withdrawing groups (e.g., CN, N₃) at position 4 stabilize the pyrazole ring via conjugation, as evidenced by consistent IR ν(CN) peaks (~2230 cm⁻¹) across analogs . Triazole or azide substituents (e.g., ) introduce additional hydrogen-bonding or click-chemistry reactivity, absent in the simpler 1-Isopentyl derivative.

Spectroscopic and Physical Properties

- NMR Trends : Pyrazole ring protons in analogs resonate between δ 7.5–8.5 ppm, with deshielding effects observed for electron-withdrawing substituents (e.g., triazole in ).

- Thermal Stability : Higher melting points in triazole hybrids (e.g., 134–136°C in ) compared to azido derivatives (100–101.5°C in ) suggest enhanced crystallinity due to π-stacking interactions.

Research Implications and Gaps

- The absence of direct data for this compound underscores the need for targeted synthesis and characterization.

- Comparative studies on alkyl chain length effects (isopentyl vs. isopropyl/ethyl) could elucidate structure-property relationships for drug design or material science applications.

- Safety and reactivity profiles for nitrile-containing pyrazoles remain underreported; future work should address toxicity and stability under varying conditions.

References Gräßle et al., Beilstein J. Org. Chem. (2024) Gräßle et al., Beilstein J. Org. Chem. (2024) Gräßle et al., Beilstein J. Org. Chem. (2024) American Elements Product Data (2024)

Biological Activity

Overview

1-Isopentyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, notable for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic effects.

Chemical Structure and Synthesis

The molecular structure of this compound includes an isopentyl group attached to a pyrazole ring with a nitrile functional group. The synthesis typically involves multi-component reactions using aldehyde derivatives, methyl 2-cyanoacetate, and phenylhydrazine, often facilitated by potassium carbonate in glycerol as a solvent.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. In vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It was found to scavenge free radicals effectively, demonstrating a dose-dependent response in various assays such as DPPH and ABTS radical scavenging tests. This suggests its potential utility in preventing oxidative stress-related diseases.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Studies have indicated that it can modulate the activity of certain enzymes associated with inflammation and oxidative stress .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against clinical isolates of bacteria revealed promising results. The compound was tested against multidrug-resistant strains, showing significant antibacterial activity that could be harnessed for therapeutic applications.

Case Study 2: Antioxidant Mechanism Exploration

In another investigation, the antioxidant mechanism was explored using cell culture models. The results indicated that treatment with the compound led to a reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.

Comparative Analysis

When compared to other pyrazole derivatives, such as 1-Phenyl-1H-pyrazole-4-carbonitrile and 1-Methyl-1H-pyrazole-4-carbonitrile, this compound demonstrates unique pharmacokinetic properties due to its isopentyl substituent. This structural distinction may enhance its bioavailability and therapeutic efficacy in biological systems.

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-Phenyl-1H-pyrazole-4-carbonitrile | Moderate | Low |

| 1-Methyl-1H-pyrazole-4-carbonitrile | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.